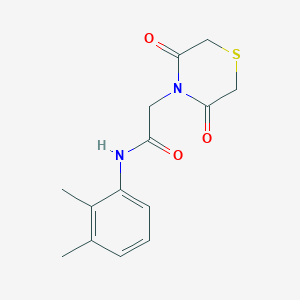
N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy and safety.
Chemical Structure and Synthesis
The compound's structure is characterized by the presence of a dimethyl-substituted phenyl group and a thiomorpholine ring with dioxo functionality. The synthesis typically involves multi-step organic reactions, starting with the acylation of 2,3-dimethylaniline followed by cyclization with a thiomorpholine derivative. Key reaction conditions include temperature control and solvent selection to optimize yield and purity.
Synthetic Route Overview:
- Acylation : 2,3-dimethylaniline is acylated to form an intermediate acetamide.
- Cyclization : The intermediate undergoes cyclization with a thiomorpholine derivative.
- Purification : Final purification is achieved through recrystallization or chromatography.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to receptors can lead to modulation of signaling pathways.
- Antioxidant Activity : The presence of dioxo groups suggests possible antioxidant properties.
Pharmacological Studies
Research into the pharmacological effects of this compound has yielded promising results. A study examining its effects on liver cells indicated that it could modulate liver function without significant toxicity at therapeutic doses.
Key Findings:
- Liver Toxicity : High doses led to liver cell degeneration; however, therapeutic doses were well tolerated.
- Absorption and Metabolism : The compound is absorbed through biological membranes and metabolized primarily via demethylation processes.
Case Studies
- Hepatotoxicity Assessment :
- Antitumor Activity :
- Another study investigated the compound's potential as an antitumor agent. Results showed that it inhibited the proliferation of cancer cell lines in vitro, suggesting a mechanism that warrants further investigation for therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Toxicity Profile |
|---|---|---|---|
| This compound | Dimethyl phenyl + Dioxothiomorpholine | Moderate enzyme inhibition; potential antitumor effects | Hepatotoxic at high doses |
| N-(2-Methylphenyl)-2-(3,5-Dioxothiomorpholin-4-yl)acetamide | Methyl phenyl + Dioxothiomorpholine | Similar enzyme inhibition | Lower hepatotoxicity observed |
| Acetamide Derivatives | Various substitutions on acetamide | Variable; often low activity | Generally low toxicity |
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-4-3-5-11(10(9)2)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBECPGJKKVGSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)CSCC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














